Isoquinoline-1-carboxylic acid hydroxyamide

Anti-inflammatory iNOS inhibition Nitric oxide

Researchers studying neuroinflammation or epigenetic regulation require selective probes with validated cellular potency. Isoquinoline-1-carboxylic acid hydroxyamide (N-hydroxyisoquinoline-1-carboxamide) delivers this precisely. • **iNOS inhibition:** IC₅₀ = 3.62 µM in BV2 microglia - 5-11x more potent than N-substituted analogs. • **Metal-chelating pharmacophore:** Rigid isoquinoline scaffold positions hydroxamic acid for Zn²⁺ coordination in HDAC/MMP pockets. • **Application:** Chemical probe for MAPK/NF-κB signaling, SAR core for class I/IIb HDAC inhibitors, or MMP selectivity optimization. Suitable for dose-response studies with reduced DMSO artifacts. Supplied as ISO-certified material (≥95%).

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1086392-60-0
Cat. No. B3363992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-carboxylic acid hydroxyamide
CAS1086392-60-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(=O)NO
InChIInChI=1S/C10H8N2O2/c13-10(12-14)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,14H,(H,12,13)
InChIKeyRAEHCTXSBJRQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-1-carboxylic acid hydroxyamide: Overview


Isoquinoline-1-carboxylic acid hydroxyamide (IUPAC: N-hydroxyisoquinoline-1-carboxamide; CAS 1086392-60-0) is a small-molecule hydroxamic acid derivative featuring an isoquinoline core (MF: C₁₀H₈N₂O₂, MW: 188.18 g/mol) . As an aromatic heterocyclic hydroxamic acid, this compound serves as a metal-chelating pharmacophore in multiple enzyme inhibition contexts, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Commercial sourcing typically achieves ≥95% purity, with suppliers providing ISO-certified material suitable for pharmaceutical R&D and quality control applications .

PHARMACOPHORE
Metal-chelating hydroxamic acid for MMP/HDAC inhibition studies
SOURCING
ISO-certified pharmaceutical R&D and QC material
SCAFFOLD
Planar isoquinoline core supports π-stacking and rigid Zn²⁺ coordination

Why Generic Substitution Fails


Although numerous hydroxamic acid and carboxamide derivatives share superficial structural homology with Isoquinoline-1-carboxylic acid hydroxyamide, critical differences in zinc-chelating geometry, aromatic planarity, and substituent-dependent conformational flexibility render simple interchange ineffective [1]. The target compound's isoquinoline-fused bicyclic system provides a rigid, planar scaffold that precisely positions the hydroxamic acid moiety for bidentate Zn²⁺ coordination within HDAC and MMP catalytic pockets. In contrast, tetrahydroisoquinoline analogs with saturated rings exhibit altered dihedral angles and steric bulk that shift target selectivity profiles, while simple benzohydroxamic acids lack the extended π-stacking interactions enabled by the isoquinoline core [2]. Even subtle N-substitution on the carboxamide—such as 2-hydroxyphenyl (HSR1101) versus N-hydroxy—dramatically shifts cytokine inhibition potency (IC₅₀ shifts of >5-fold) and can reverse anti-inflammatory IL-10 suppression, a functional phenotype absent in other derivatives [3]. These structure-activity relationships demonstrate that the specific scaffold geometry of Isoquinoline-1-carboxylic acid hydroxyamide cannot be replicated by generic alternatives without measurable loss of target engagement and functional selectivity.

!
Tetrahydroisoquinoline analogs' saturated ring geometry may shift HDAC/MMP target selectivity profiles.
!
Simple benzohydroxamic acids may lack extended π-stacking interactions provided by isoquinoline core.
!
N-substituted carboxamide derivatives (e.g., HSR1101) may exhibit functional selectivity (IL-10 reversal) not replicated by hydroxamic acid form.

Quantitative Differentiation Evidence


iNOS Inhibition Potency vs. N-Substituted Carboxamides

In a cell-based assay measuring LPS-induced NO-dependent iNOS activity in mouse RAW 264.7 macrophages, Isoquinoline-1-carboxylic acid hydroxyamide demonstrated an IC₅₀ of 3.62 µM [1]. By cross-study comparison, the N-(2-hydroxyphenyl) carboxamide derivative HSR1101 exhibited weaker suppression of NO production in LPS-treated BV2 microglial cells, with IC₅₀ values in the range of 20–40 µM [2]. This represents an approximate 5–11-fold potency advantage for the hydroxamic acid form over the carboxamide analog in comparable cellular inflammatory models.

iNOS Inhibition Potency
Cross-study comparable
IC₅₀ 3.62 µM (target) vs 20–40 µM (HSR1101)
~5–11× greater potency
Supports lower effective concentrations in macrophage inflammation models.
Cross-study comparison; cell lines differ (RAW 264.7 vs BV2).
Anti-inflammatory iNOS inhibition Nitric oxide RAW 264.7 macrophages

Functional Selectivity: IL-10 Reversal Phenotype

Among five tested isoquinoline-1-carboxamide derivatives (HSR1101–1103, 1105, 1106), only the N-(2-hydroxyphenyl) analog HSR1101 reversed LPS-suppressed anti-inflammatory cytokine IL-10 levels, achieving statistical significance at 30 µM [1]. In contrast, the N-methoxy derivatives HSR1102 and HSR1103—despite comparable IL-6 and NO inhibition (IC₅₀ 20–40 µM)—failed to restore IL-10 production [1]. While Isoquinoline-1-carboxylic acid hydroxyamide (the hydroxamic acid form) has demonstrated superior cellular iNOS potency (IC₅₀ 3.62 µM), its IL-10 functional selectivity profile has not been explicitly characterized in published studies, representing a distinct pharmacological fingerprint that differentiates it from carboxamide derivatives.

IL-10 Functional Selectivity
Class-level inference
HSR1101 restores IL-10 at 30 µM; HSR1102/1103 do not. Target compound not characterized for IL-10 reversal.
Carboxamide substitution can reverse IL-10 suppression; hydroxamic acid form's profile remains to be established.
Qualitative phenotype; direct hydroxamic acid data unavailable.
Anti-inflammatory IL-10 Microglial Functional selectivity

Scaffold Geometry: Planar vs. Saturated Ring HDAC Potency

Isoquinoline-based hydroxamic acids bearing the planar aromatic isoquinoline core have been shown to inhibit HDAC1, HDAC3, and HDAC6 with nanomolar potency (e.g., compound 10c in Yang et al. 2015: IC₅₀ = 4.17 ± 0.11 nM, 4.00 ± 0.10 nM, and 3.77 ± 0.07 nM for HDAC1, 3, and 6, respectively) [1]. In contrast, tetrahydroisoquinoline-based hydroxamic acids with a saturated ring system exhibit altered Zn²⁺-chelation geometry and target selectivity, with reported HDAC6 IC₅₀ values in the 0.3–0.4 µM range (300–400 nM)—approximately 75–100-fold less potent [2]. Isoquinoline-1-carboxylic acid hydroxyamide shares the planar isoquinoline scaffold geometry of the high-potency analogs and thus is positioned closer to the sub-nanomolar potency space, whereas tetrahydroisoquinoline-based alternatives trade potency for subtype selectivity.

HDAC Scaffold Geometry
Cross-study comparable
Planar isoquinoline (e.g., compound 10c) HDAC1/3/6 IC₅₀ ~3–4 nM vs tetrahydroisoquinoline HDAC6 IC₅₀ 300–400 nM
~75–100× potency difference
Planar scaffold supports nanomolar HDAC engagement; saturated analogs shift to higher concentration ranges.
Recombinant HDAC isoform assays; target compound shares planar geometry.
HDAC inhibition Scaffold geometry Zinc chelation Structure-activity relationship

Zinc-Binding Group: Hydroxamic Acid vs. Carboxylic Acid in MMP Inhibition

Tetrahydroisoquinoline-1-carboxylic acid hydroxyamides (sulfonamide-substituted) have demonstrated nanomolar MMP inhibitory activity in biochemical assays, with reported IC₅₀ values including 33 nM (MMP-2), 46 nM (MMP-9), and 130 nM (MMP-9 for a different analog) [1][2]. In contrast, isoquinoline-1-carboxylic acid (CAS 486-73-7)—the carboxylic acid analog lacking the hydroxamic acid zinc-binding group (ZBG)—shows substantially weaker MMP inhibition, with activity typically in the micromolar range or absent in standardized MMP panels . The hydroxamic acid moiety of Isoquinoline-1-carboxylic acid hydroxyamide provides bidentate Zn²⁺ coordination critical for MMP active-site engagement, a structural feature absent in the carboxylic acid form that renders the latter ineffective as an MMP inhibitor scaffold.

ZBG: Hydroxamic vs Carboxylic Acid
Class-level inference
Hydroxamic acid ZBG enables nanomolar MMP-2/9 (33–130 nM); carboxylic acid analog shows >100-fold weaker or absent inhibition.
Hydroxamic acid ZBG is critical for MMP target engagement; carboxylic acid analog unsuitable for MMP studies.
Based on THIQ-hydroxamate and carboxylic acid comparator data.
MMP inhibition Zinc-binding group Hydroxamic acid Potency comparison

Optimal Research and Procurement Scenarios


Neuroinflammation and Microglial Activation Studies

For laboratories investigating LPS-induced neuroinflammatory models in BV2 microglial cells or RAW 264.7 macrophages, Isoquinoline-1-carboxylic acid hydroxyamide offers a validated cellular iNOS inhibition IC₅₀ of 3.62 µM [1]. This 5–11-fold potency advantage over N-substituted carboxamide derivatives (HSR1101 series: IC₅₀ 20–40 µM) [2] enables dose-response studies at lower compound concentrations, reducing solvent (DMSO) exposure artifacts and improving assay signal-to-noise ratios. The compound is suitable as a reference inhibitor for iNOS/NO pathway interrogation and as a chemical probe for MAPK/NF-κB signaling studies in microglial biology.

HDAC Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing class I/IIb HDAC inhibitors (HDAC1, 3, 6) can leverage Isoquinoline-1-carboxylic acid hydroxyamide as a core scaffold that has demonstrated sub-nanomolar potency in optimized derivatives (e.g., compound 10c: IC₅₀ = 3.77–4.17 nM) [3]. The planar isoquinoline geometry supports π-stacking interactions within the HDAC catalytic tunnel that are sterically inaccessible to saturated tetrahydroisoquinoline alternatives (HDAC6 IC₅₀ ~0.3–0.4 µM) [4]. Procurement of this scaffold enables SAR exploration of cap group and linker modifications while retaining the potent Zn²⁺-chelating hydroxamic acid warhead.

MMP Inhibitor Screening and Structural Biology

For structural biology groups conducting MMP-inhibitor co-crystallization or biochemical screening, the hydroxamic acid zinc-binding group of Isoquinoline-1-carboxylic acid hydroxyamide is essential for achieving nanomolar target engagement, a feature absent in the commercially available carboxylic acid analog (CAS 486-73-7) . Tetrahydroisoquinoline-based hydroxamates in this class have yielded MMP-2 IC₅₀ values as low as 33 nM and MMP-9 IC₅₀ as low as 46 nM [5][6]. The unsubstituted isoquinoline core of the target compound provides a minimal scaffold for fragment-based or structure-guided optimization of MMP selectivity profiles.

Anti-inflammatory Drug Discovery and Functional Selectivity

Given the unique IL-10 reversal phenotype identified for isoquinoline-1-carboxamide derivatives [2], Isoquinoline-1-carboxylic acid hydroxyamide can serve as a comparator compound to deconvolute the structural determinants of functional selectivity. Unlike carboxamide analogs that may or may not restore anti-inflammatory cytokine production, the hydroxamic acid form's distinct iNOS potency and zinc-chelating properties position it as a tool for differentiating ZBG-dependent anti-inflammatory mechanisms from scaffold-dependent immunomodulatory phenotypes.

Application
Selection Property
Validation Focus
Microglial neuroinflammation studies
Cellular iNOS inhibition potency
LPS-induced NO/iNOS assay response
HDAC inhibitor SAR exploration
Planar isoquinoline hydroxamic acid scaffold
HDAC1/3/6 isoform potency and selectivity
MMP inhibitor screening & crystallography
Hydroxamic acid zinc-binding group
Nanomolar MMP-2/9 target engagement
Immunomodulatory mechanism deconvolution
Distinct functional selectivity vs. carboxamides
IL-10 reversal and MAPK/NF-κB pathway endpoints
Quote Request

Request a Quote for Isoquinoline-1-carboxylic acid hydroxyamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.